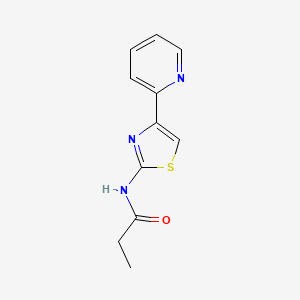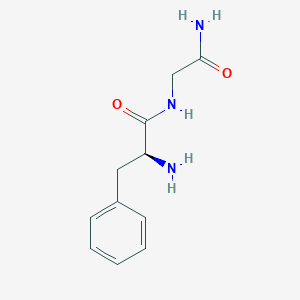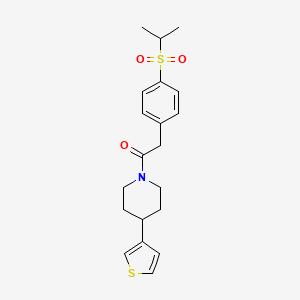
N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide is an organic compound that features a pyridine ring and a thiazole ring connected through a propionamide group
Mecanismo De Acción
Target of Action
The primary targets of N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide are Cyclin-Dependent Kinases (CDKs) , specifically CDK2, CDK4, and CDK6 . These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to the halting of cell proliferation, making them effective targets for cancer treatment .
Mode of Action
This compound interacts with its targets (CDK2, CDK4, and CDK6) through polar interactions , especially the electrostatic interactions of Lys33/35/43 and Asp145/158/163 . The nonpolar interaction with Ile10/12/19 is also critical for the differing potencies of the CDK2/4/6 inhibitors . This interaction leads to the inhibition of these kinases, thereby preventing cell cycle progression and proliferation .
Biochemical Pathways
The inhibition of CDK2, CDK4, and CDK6 disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on these kinases for uncontrolled proliferation .
Pharmacokinetics
The compound’s effectiveness against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of CDK2, CDK4, and CDK6 by this compound leads to the disruption of the cell cycle, resulting in cell cycle arrest and apoptosis . This can lead to a decrease in cell proliferation, particularly in cancer cells .
Análisis Bioquímico
Biochemical Properties
N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6 . These kinases play crucial roles in cell cycle regulation, and their inhibition can have significant effects on cellular proliferation and function . The compound interacts with these enzymes through polar interactions, particularly electrostatic interactions .
Cellular Effects
The effects of this compound on cells are largely tied to its inhibitory effects on CDKs . By inhibiting these enzymes, the compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that the compound could influence the phosphorylation level of the Rb protein, a key regulator of the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active sites of CDKs . This binding inhibits the activity of the kinases, thereby influencing the phosphorylation of key proteins involved in cell cycle regulation . The binding interactions involve both polar and nonpolar interactions, with electrostatic interactions playing a particularly crucial role .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. One study reported that a related compound demonstrated significant inhibition of tumor growth in mouse models of acute myeloid leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide typically involves the reaction of 2-aminothiazole with 2-bromopyridine under suitable conditions to form the intermediate compound. This intermediate is then reacted with propionyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(pyridin-4-yl)thiazol-2-amine
- N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine
- 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives
Uniqueness
N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and a thiazole ring connected through a propionamide group allows for versatile chemical reactivity and potential therapeutic applications .
Propiedades
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-10(15)14-11-13-9(7-16-11)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNPCALGIYBSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-[3-(Difluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2878782.png)
![ethyl 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2878783.png)
![2-amino-1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2878787.png)

![1-(2,6-dimethylmorpholino)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2878791.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2878795.png)
![[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2878796.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2878797.png)


![5-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2878803.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2878804.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2878805.png)
